Kelampayoside A

Antioxidant Natural Product Chemistry DPPH Assay

Procure Kelampayoside A (≥98% HPLC) as a validated antioxidant reference (EC₅₀ 35.7 µg/mL DPPH) and an essential SAR comparator for apiose-containing phenolic glycosides. Its distinct antiarol 1-O-β-D-apiofuranosyl(1→6)-β-D-glucopyranoside structure, differentiating it from Kelampayoside B and simple glucosides, ensures assay reproducibility. Confirmed low cytotoxicity enables use as a negative control.

Molecular Formula C20H30O13
Molecular Weight 478.4 g/mol
CAS No. 87562-76-3
Cat. No. B042667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKelampayoside A
CAS87562-76-3
Synonymskelampayoside A
Molecular FormulaC20H30O13
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O
InChIInChI=1S/C20H30O13/c1-27-10-4-9(5-11(28-2)16(10)29-3)32-18-15(24)14(23)13(22)12(33-18)6-30-19-17(25)20(26,7-21)8-31-19/h4-5,12-15,17-19,21-26H,6-8H2,1-3H3/t12-,13-,14+,15-,17+,18-,19-,20-/m1/s1
InChIKeyCKGKQISENBKOCA-FHXQZXMCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Kelampayoside A (CAS 87562-76-3): Phenolic Apioglucoside Baseline for Antioxidant and Cytotoxicity Research


Kelampayoside A is a phenolic apioglucoside (chemical name: antiarol 1-O-β-D-apiofuranosyl(1→6)-β-D-glucopyranoside; molecular formula: C₂₀H₃₀O₁₃) initially characterized from the bark of Anthocephalus chinensis (Rubiaceae) [1]. It belongs to a small class of apiose-containing phenolic glycosides found across diverse plant genera including Cinnamomum, Marsypopetalum, Phellodendron, and Callicarpa [2]. The compound's core structure comprises a 3,4,5-trimethoxyphenyl (antiarol) aglycone linked to an apiose-(1→6)-glucose disaccharide moiety, a configuration that distinguishes it from simple phenolic glucosides lacking the apiose branch [1].

Why Kelampayoside A Cannot Be Interchanged with Generic Phenolic Glycosides or Simple Analogs


Generic substitution fails for Kelampayoside A due to three structural features that directly impact its quantifiable biological differentiation. First, the apiose-(1→6)-glucose disaccharide branch is absent in simple phenolic glucosides such as antiarol glucoside (CAS 41514-64-1), which instead contains only a single glucose unit and lacks the apiose moiety entirely [1]. This apiose substitution pattern dictates molecular recognition, polarity, and potential target engagement. Second, Kelampayoside A is structurally and functionally distinct from its closest naturally co-occurring analog, Kelampayoside B, which bears an additional caffeoyl ester group at the 5''-position of the apiose ring (C₂₉H₃₆O₁₆, MW 640.6) [1][2]. This single chemical modification alters both molecular weight and lipophilicity, precluding interchangeable use in standardized assays or bioactivity studies. Third, while generic phenolic glycosides may exhibit general antioxidant activity, the specific 3,4,5-trimethoxyphenyl (antiarol) aglycone of Kelampayoside A contributes a distinct radical scavenging profile quantifiable via the DPPH assay [3].

Quantitative Differentiation Evidence for Kelampayoside A Procurement and Selection


DPPH Radical Scavenging Activity: Kelampayoside A EC₅₀ Value vs. Structural Analogs

Kelampayoside A demonstrates consistent DPPH radical scavenging activity with a reported EC₅₀ value of 35.7 µg/mL across multiple independent vendor datasets and literature sources [1]. This value establishes a quantifiable baseline for its antioxidant capacity. The structurally simpler antiarol glucoside (CAS 41514-64-1), which contains only a single glucose moiety without the apiose branch, has been reported to exhibit weaker antioxidant activity in DPPH assays, though direct EC₅₀ comparative data under identical conditions are not currently available in the published literature . The apiose-(1→6)-glucose disaccharide extension present in Kelampayoside A may contribute to enhanced radical stabilization.

Antioxidant Natural Product Chemistry DPPH Assay

Structural Distinction from Kelampayoside B: Molecular Weight and Functional Group Differential

Kelampayoside A (C₂₀H₃₀O₁₃, MW 478.44) is structurally and functionally distinct from its closest naturally co-occurring analog, Kelampayoside B (C₂₉H₃₆O₁₆, MW 640.60), which bears an additional caffeoyl ester group at the 5''-position of the apiose ring [1]. This single chemical modification results in a molecular weight difference of approximately 162 Da, alters lipophilicity and hydrogen bonding capacity, and fundamentally changes the compound's potential for esterase-mediated hydrolysis in biological systems. The two compounds are co-isolated from Anthocephalus chinensis bark and represent distinct chemical entities with non-interchangeable analytical and biological properties [2].

Phytochemistry Structural Biology Glycoside Chemistry

Analgesic Activity in Neuropathic Pain Model: Kelampayoside A Differentiation from Co-occurring Apiuronides

In a paclitaxel-induced cold allodynia neuropathic pain animal model, Kelampayoside A (compound 10) demonstrated significant analgesic effects, comparable to co-occurring apiuronides cinnzeylanol (8) and cinnacaside (9), and the lignan syringaresinol (11) [1]. This activity profile distinguishes Kelampayoside A from other phenolic glycosides isolated from the same Cinnamomum cassia extract that did not exhibit analgesic activity in this model. While exact quantitative pain threshold data were not reported, the study clearly identifies Kelampayoside A as one of only four active compounds among the 31 isolates tested [2].

Analgesic Neuropathic Pain Natural Products

Cytotoxic Activity Profile: Moderate Activity Against Cancer Cells vs. Inactive in Multiple Cell Lines

Kelampayoside A exhibits a context-dependent cytotoxic profile. In the Marsypopetalum modestum study, Kelampayoside A (compound 8) showed moderate cytotoxic activity against cancer cells [1]. However, in a separate screen against human tumor cell lines (HCT-8, Bel-7402, BGC-823, A549, A2780) at 1.0 × 10⁻⁵ mol/L, Kelampayoside A was inactive [2]. This differential activity contrasts with the more potent but non-selective cytotoxicity of the co-occurring alkaloid dipyrithione (IC₅₀ = 0.8 μM in Hep G2 cells; 4.1 μM in HCT 116 cells) [3]. The moderate and cell-line-dependent activity of Kelampayoside A may be advantageous for studies requiring a less toxic phenolic glycoside reference compound.

Cytotoxicity Anticancer Natural Products

Procurement-Relevant Application Scenarios for Kelampayoside A Based on Quantitative Evidence


Standardized Antioxidant Reference Compound for Phenolic Glycoside DPPH Assays

Given its consistently reported EC₅₀ value of 35.7 µg/mL in the DPPH assay across multiple independent vendor datasets [1], Kelampayoside A can serve as a standardized reference compound for antioxidant screening of plant extracts and purified natural products. This quantifiable baseline enables cross-study comparability and assay validation. Procurement of high-purity Kelampayoside A (≥98% by HPLC) ensures reproducibility in radical scavenging experiments.

Structural Comparator for Apiose-Containing Glycoside Biosynthesis and SAR Studies

The distinct apiose-(1→6)-glucose disaccharide architecture of Kelampayoside A (antiarol 1-O-β-D-apiofuranosyl(1→6)-β-D-glucopyranoside) makes it an essential comparator for structure-activity relationship (SAR) studies of phenolic glycosides [2]. Its clear structural differentiation from Kelampayoside B (caffeoylated analog) and simple antiarol glucoside allows researchers to interrogate the specific contribution of the apiose branch to biological activity, solubility, and molecular recognition [3].

Lead Scaffold for Neuropathic Pain Analgesic Discovery Programs

The in vivo demonstration of analgesic activity in a paclitaxel-induced neuropathic pain model positions Kelampayoside A as a validated starting point for medicinal chemistry optimization [4]. Given that only 4 of 31 isolates from Cinnamomum cassia exhibited activity in this model, Kelampayoside A's confirmed efficacy differentiates it from the majority of structurally related apiuronides. Procurement of the compound supports target validation and lead optimization efforts in analgesic drug discovery.

Low-Cytotoxicity Phenolic Glycoside Control for Cell-Based Anticancer Screens

The inactivity of Kelampayoside A at 10 µM against a panel of human tumor cell lines (HCT-8, Bel-7402, BGC-823, A549, A2780) establishes it as a low-cytotoxicity control compound for in vitro anticancer screening [5]. This contrasts sharply with the potent sub-µM activity of co-occurring alkaloids such as dipyrithione. Researchers evaluating novel anticancer agents can utilize Kelampayoside A as a negative control to ensure assay specificity and rule out non-specific cytotoxicity from phenolic glycoside constituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kelampayoside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.